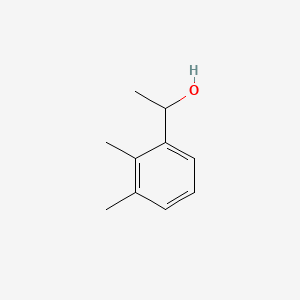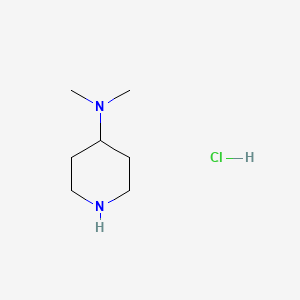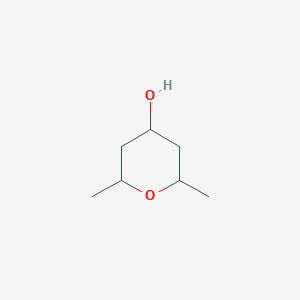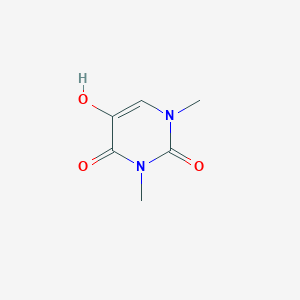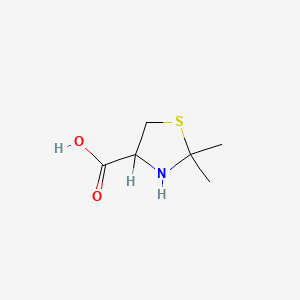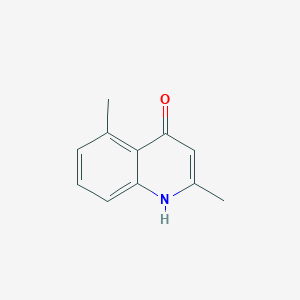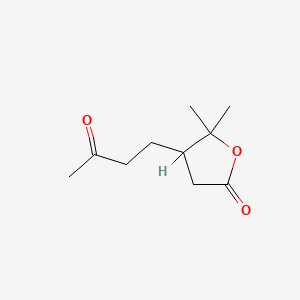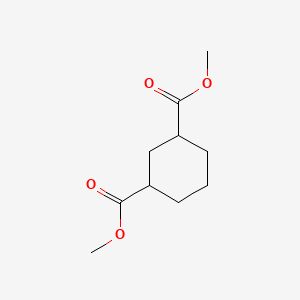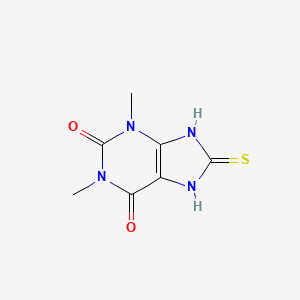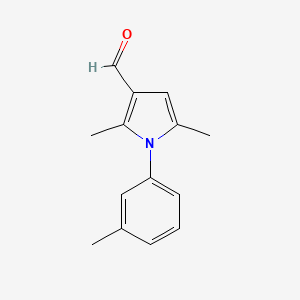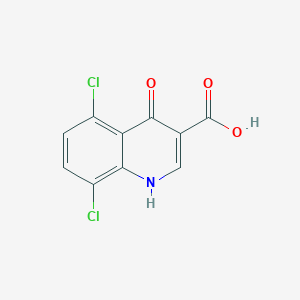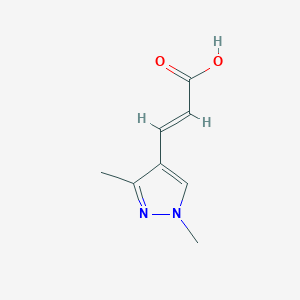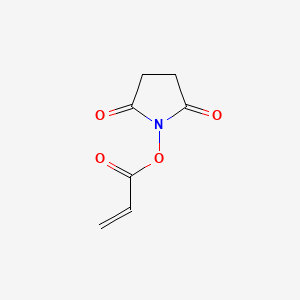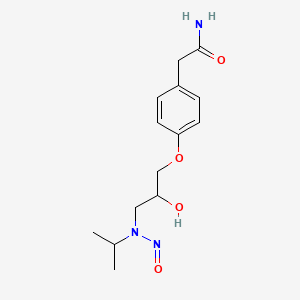
N-Nitrosoatenolol
概要
説明
N-Nitroso Atenolol is a derivative of the beta-blocker atenolol, which is commonly used to manage cardiovascular conditions such as hypertension and angina. The nitroso group in N-Nitroso Atenolol is known to impart genotoxic properties, making it a compound of interest in toxicology and pharmacology research .
科学的研究の応用
N-Nitroso Atenolol is primarily used in toxicology and pharmacology research due to its genotoxic properties. It has been shown to induce DNA fragmentation in rat hepatocytes, making it a useful compound for studying the mechanisms of DNA damage and repair . Additionally, it can be used as a model compound to study the formation and effects of nitrosamines, which are a class of compounds with significant health implications.
Safety and Hazards
将来の方向性
The presence of N-nitrosamines in pharmaceuticals is likely more prevalent than originally expected . Due to common structural motifs including secondary or tertiary amine moieties, whole essential drug classes such as beta blockers and ACE inhibitors are at risk . To avoid the risk of drug shortages or even the complete loss of therapeutic options, it will be essential that the well-established ICH M7 principles remain applicable for nitrosamines .
作用機序
The genotoxic effects of N-Nitroso Atenolol are primarily due to its ability to form DNA adducts, which can lead to mutations and other forms of genetic damage. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, leading to the formation of covalent bonds. This can disrupt the normal structure and function of DNA, triggering cellular responses such as DNA repair mechanisms .
生化学分析
Biochemical Properties
N-Nitrosoatenolol interacts with various biomolecules in the body. It is known to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM This suggests that this compound may interact with enzymes and proteins involved in DNA repair and replication
Cellular Effects
This compound can have significant effects on various types of cells. For instance, it has been shown to induce DNA fragmentation in rat hepatocytes This suggests that this compound may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be genotoxic, suggesting that it may exert its effects at the molecular level by causing DNA damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that beta-blockers like atenolol, from which this compound is derived, can affect metabolic pathways related to blood pressure regulation
準備方法
N-Nitroso Atenolol can be synthesized through the nitrosation of atenolol. This reaction typically involves the use of sodium nitrite in an acidic medium, such as hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the nitroso derivative without significant side reactions . Industrial production methods would likely involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.
化学反応の分析
N-Nitroso Atenolol undergoes several types of chemical reactions:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced back to the amine.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
N-Nitroso Atenolol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitroso Propranolol and N-Nitroso Metoprolol. These compounds share similar genotoxic properties due to the presence of the nitroso group. the specific effects and reactivity can vary depending on the structure of the parent beta-blocker. For example, N-Nitroso Propranolol has been shown to have different DNA-damaging effects compared to N-Nitroso Atenolol .
Similar compounds include:
- N-Nitroso Propranolol
- N-Nitroso Metoprolol
- N-Nitroso Nadolol
- N-Nitroso Oxprenolol
- N-Nitroso Sotalol
特性
IUPAC Name |
2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORPAGHSJJNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928722 | |
| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134720-04-0 | |
| Record name | N-Nitrosoatenolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



